NU6027 - 220036-08-8

NU6027

Catalog Number: EVT-287655
CAS Number: 220036-08-8
Molecular Formula: C11H17N5O2
Molecular Weight: 251.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a synthetic compound that belongs to the class of 2,4-diaminopyrimidines. [, , ] It has gained significant attention in scientific research due to its potent and selective inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). [, , ] CDK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been implicated in various cancers. [, , ] NU6027 acts as a competitive inhibitor of CDK2, mimicking the structure of ATP and binding to the ATP-binding site of the enzyme. [, , ] This interaction disrupts the enzyme's function, leading to cell cycle arrest and potential anticancer effects. [, , ]

Future Directions
  • Clinical Development: Further preclinical and clinical studies are warranted to evaluate the therapeutic potential of NU6027 and its derivatives in cancer treatment. [, , ] This includes investigating its efficacy, safety profile, and optimal dosing regimens in relevant animal models and human clinical trials. [, , ]
  • Combination Therapy: Exploring the use of NU6027 in combination with other anticancer therapies, such as chemotherapy or immunotherapy, could potentially enhance its therapeutic efficacy. [, , ]
  • Biomarker Development: Identifying biomarkers that predict response to NU6027 therapy could aid in patient selection and personalize treatment strategies. [, , ]
Classification

NU6027 is classified as:

  • Type: Small molecule inhibitor
  • Targets: ATR and CDK2
  • Chemical Family: Pyrimidine derivatives
Synthesis Analysis

The synthesis of NU6027 involves multiple steps typical for pyrimidine derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes:

  1. Formation of the pyrimidine core: This typically involves the condensation of appropriate amino and nitroso compounds.
  2. Functionalization: The introduction of cyclohexyl and methoxy groups is performed through alkylation or acylation methods.
  3. Purification: Final products are usually purified via recrystallization or chromatography to ensure high purity necessary for biological testing.

The exact conditions (temperature, pressure, solvents) and reagents used in each step are crucial for optimizing yield and purity but are not explicitly detailed in the sources reviewed.

Molecular Structure Analysis

The molecular structure of NU6027 can be described as follows:

  • Molecular Formula: C11_{11}H15_{15}N5_{5}O
  • Molecular Weight: Approximately 235.27 g/mol
  • Structural Features:
    • The compound features a pyrimidine ring substituted with a nitroso group at position 5.
    • A cyclohexyl group is attached to the nitrogen at position 4.
    • Two amino groups are present at positions 2 and 6.

The three-dimensional conformation and electronic properties of NU6027 can influence its binding affinity to ATR and CDK2, impacting its inhibitory activity .

Chemical Reactions Analysis

NU6027 participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Kinase Activity: NU6027 inhibits ATR by competing with ATP for binding at the active site, which prevents phosphorylation events necessary for cell cycle regulation.
  2. Enhancement of Cytotoxicity: In combination with DNA-damaging agents, NU6027 enhances cellular apoptosis by disrupting DNA repair mechanisms, particularly homologous recombination .
  3. Synthetic Lethality: The compound exhibits synthetic lethality when combined with poly(ADP-ribose) polymerase inhibitors or in cells with defective single-strand break repair mechanisms, leading to increased cell death in cancer cells .
Mechanism of Action

NU6027's mechanism of action is primarily through inhibition of ATR kinase activity:

  • ATR Role: ATR is crucial for responding to DNA damage by signaling cell cycle checkpoints and facilitating DNA repair processes.
  • Inhibition Effects:
    • Reduces G2/M phase arrest following DNA damage.
    • Inhibits RAD51 focus formation, a key step in homologous recombination repair.
    • Enhances the cytotoxic effects of agents like cisplatin by impairing the cancer cells' ability to repair damaged DNA .

In vitro studies have demonstrated that NU6027 has an IC50 value of approximately 6.7 μM against ATR, indicating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Key physical and chemical properties of NU6027 include:

  • Solubility: Generally soluble in organic solvents; specific solubility data in aqueous environments may vary.
  • Stability: Stability under physiological conditions is essential for therapeutic applications but requires further investigation.
  • Melting Point: Not explicitly stated in available literature but should be determined during synthesis characterization.

These properties are critical for determining formulation strategies for potential clinical use.

Applications

NU6027 has several promising applications in scientific research and potential clinical settings:

  1. Cancer Therapy: As an ATR inhibitor, it is being explored for use alongside traditional chemotherapeutics to enhance their efficacy against various cancers.
  2. Research Tool: NU6027 serves as a valuable tool compound for studying DNA damage response mechanisms and cell cycle regulation in cancer biology .
  3. Synthetic Lethality Studies: It is utilized in preclinical studies to explore combinations with other inhibitors targeting DNA repair pathways.

Currently, NU6027 remains in preclinical development stages with no ongoing clinical trials reported . Further studies are necessary to fully elucidate its therapeutic potential and safety profile.

Mechanistic Insights into ATR and CDK Inhibition

Structural Basis of NU6027 Binding to Kinase Domains

NU6027 (2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine) binds kinase domains through a unique ATP-competitive mechanism. X-ray crystallography (PDB: 1E1X) reveals that NU6027 occupies the ATP-binding cleft of CDK2 via a triplet hydrogen-bonding network between its pyrimidine core and conserved residues Glu81 and Leu83 in the catalytic site [4]. The cyclohexylmethyloxy substituent extends into a hydrophobic pocket, enhancing binding affinity through van der Waals interactions [4]. This binding mode is facilitated by the nitrosogroup at position 5, which contributes to π-π stacking interactions with adjacent aromatic residues in the kinase domain [7]. Comparative structural analysis shows that NU6027's binding conformation induces a distinct kinase domain orientation compared to other CDK inhibitors, potentially explaining its cross-reactivity with ATR kinase, which shares structural homology in the ATP-binding region [7] [9]. The compound's relatively planar configuration enables accommodation in both CDK and ATR kinase pockets, though subtle differences in binding pocket architecture contribute to differential inhibition potency [9].

Table 1: Key Structural Interactions of NU6027 with CDK2 (PDB:1E1X)

NU6027 Functional GroupKinase Domain ResidueInteraction TypeDistance (Å)
2-Amino groupGlu81Hydrogen bond2.85
6-Amino groupLeu83Hydrogen bond3.10
Nitroso groupLeu83 backboneHydrogen bond2.95
CyclohexylmethyloxyPhe80, Val18, Ala144Hydrophobic3.5-4.2
Pyrimidine ringPhe82π-π stacking3.80

ATP-Competitive Inhibition of CDK1/2: Comparative Analysis with NU2058

NU6027 demonstrates enhanced CDK inhibitory activity compared to its structural analog NU2058 (O⁶-cyclohexylmethylguanine). Biochemical analyses reveal NU6027 exhibits approximately 2-fold greater potency against CDK2 (Ki = 1.3 ± 0.2 μM) and CDK1 (Ki = 2.5 ± 0.4 μM) compared to NU2058 (CDK2 Ki = 12 ± 3 μM; CDK1 Ki = 5 ± 1 μM) [1] [7]. This enhanced activity stems from NU6027's optimized binding interactions: (1) The pyrimidine core forms more stable hydrogen bonds with catalytic residues than NU2058's purine scaffold; (2) The nitroso group at position 5 provides additional electrostatic stabilization absent in NU2058; and (3) The cyclohexylmethyloxy moiety achieves deeper hydrophobic penetration into the ATP-binding pocket [4] [7]. Cellular assays confirm this biochemical superiority, with NU6027 inhibiting tumor cell growth at lower concentrations (mean GI₅₀ = 10 ± 6 μM) than NU2058 (mean GI₅₀ = 13 ± 7 μM) across multiple cancer cell lines [1]. Despite this enhanced potency, both compounds exhibit similar selectivity profiles within the CDK family, with minimal activity against CDK4/6 even at concentrations >100 μM [7]. The growth inhibition pattern of both compounds across tumor cell lines differs significantly from other CDK inhibitors (flavopiridol, olomoucine), suggesting distinct mechanisms of action beyond CDK inhibition [4].

Table 2: Comparative Biochemical Profiles of NU6027 and NU2058

ParameterNU6027NU2058Enhancement Factor
CDK1 Ki (μM)2.5 ± 0.45 ± 12.0×
CDK2 Ki (μM)1.3 ± 0.212 ± 39.2×
Mean Cellular GI₅₀ (μM)10 ± 613 ± 71.3×
ATR Inhibition (IC₅₀)6.7 μM (MCF7 cells)Not reported-
DNA-PK InhibitionNone observedNone observed-

ATR Kinase Suppression: Cellular Activity and IC₅₀ Variability Across Models

NU6027 demonstrates potent cellular ATR kinase inhibition, though its IC₅₀ varies significantly across experimental models. In MCF7 breast cancer cells, NU6027 inhibits irradiation-induced ATR autophosphorylation with an IC₅₀ of 6.7 ± 2.3 μM as measured by CHK1 phosphorylation at Ser345 [1] [5]. However, in GM847KD fibroblasts expressing kinase-dead ATR, the IC₅₀ decreases to 2.8 μM, suggesting cellular context significantly influences inhibition potency [5]. This variability arises from multiple factors: (1) Differential expression of ATR regulatory proteins across cell types; (2) Variable cellular uptake and retention of NU6027; and (3) Distinct activation mechanisms of ATR in response to different DNA-damaging agents [3] [5] [6]. Functionally, NU6027 treatment (4-10 μM) profoundly impacts ATR-mediated processes: It attenuates G₂/M arrest following DNA damage by >80%, suppresses RAD51 focus formation (critical for homologous recombination repair), and enhances cytotoxicity of hydroxyurea (1.8-fold) and cisplatin (1.4-fold) in an ATR-dependent manner [1] [3] [5]. Notably, NU6027 exhibits synthetic lethality when combined with PARP inhibitors or in XRCC1-deficient cells, demonstrating its biological efficacy in disrupting DNA damage response pathways [3] [6]. This cellular activity occurs without significant inhibition of the related kinases ATM or DNA-PK, as irradiation-induced autophosphorylation of these kinases remains unaffected by NU6027 treatment [3].

Dual Targeting of DNA Repair Pathways and Functional Consequences

While NU6027 primarily inhibits CDK1/2 and ATR, emerging evidence suggests functional interference with DNA repair pathways beyond its canonical targets. Although direct inhibition of DNA-PK catalytic activity is not observed (unlike its structural analog NU7026) [2] [3], NU6027 impairs non-homologous end joining (NHEJ) through downstream effects. Specifically, NU6027 treatment (10 μM) reduces RAD51 focus formation by >80% in BRCA2-deficient cells, indicating profound homologous recombination (HR) disruption [2] [5]. This dual impairment of ATR-mediated checkpoint activation and HR repair creates synergistic vulnerability to DNA-damaging agents. NU6027 potentiates topoisomerase II poisons (etoposide, doxorubicin) by 2-19 fold in leukemia cells, comparable to the DNA-PK-specific inhibitor NU7026 [2] [5]. The functional consequences include: (1) Increased persistence of DNA double-strand breaks (measured by γH2AX foci); (2) Premature entry into mitosis with unrepaired DNA; and (3) Synergistic cytotoxicity with agents causing replication stress [5] [6] [9]. Importantly, this dual-pathway interference exhibits context-dependent efficacy: Sensitization to cisplatin is greatest in p53-proficient, MMR-competent cells (e.g., A2780 ovarian cells), while temozolomide sensitization predominates in p53-mutant, MMR-functional models [5] [6]. This differential activity highlights the therapeutic potential of NU6027 as a chemo-sensitizer across diverse genomic contexts.

Table 3: Functional Consequences of NU6027-Mediated Pathway Inhibition

Target PathwayFunctional ConsequenceValidating Experimental Evidence
CDK1/2 InhibitionCell cycle arrest at G₁/S transitionpRbT821 phosphorylation suppression (42±27% at 10 μM) [3]
ATR-CHK1 SignalingAttenuated G₂/M arrest; reduced CHK1 phosphorylation82% suppression of G₂/M checkpoint after DNA damage [1] [5]
Homologous RecombinationImpaired RAD51 focus formation; synthetic lethality with PARPi82% reduction in RAD51 foci in BRCA2-deficient cells [5]
NHEJ PathwayIncreased DNA double-strand breaks persistenceEnhanced etoposide-induced DSBs (1.9-fold) [2]
Mismatch Repair (MMR)Context-dependent chemo-sensitizationPreferential cisplatin sensitization in MMR-proficient cells [6]

Properties

CAS Number

220036-08-8

Product Name

NU6027

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine
NU 6027
NU-6027
NU6027

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.